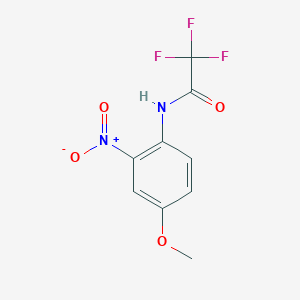
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to bind to the GABA-A receptor and modulate its activity. It has also been shown to inhibit the activity of voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immune cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments, including its ability to modulate ion channels and neurotransmitter receptors, and its potential to inhibit the growth of cancer cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide. One area of interest is the development of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide analogs with improved potency and selectivity. Another area of interest is the investigation of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with dimethylamine and thiophene-2-sulfonyl chloride. The resulting product can then be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immunology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N,N-dimethyl-5-pyridin-2-ylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-13(2)17(14,15)11-7-6-10(16-11)9-5-3-4-8-12-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUJQJKXPMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)
![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)